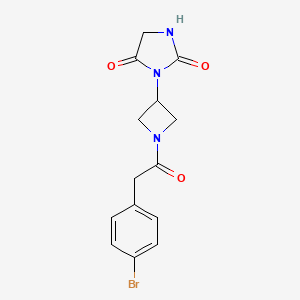

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORNHAFFSCQNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the bromophenyl acetyl intermediate. This intermediate is then reacted with azetidin-3-yl imidazolidine-2,4-dione under specific conditions to form the final compound. Common reagents used in these reactions include bromine, acetyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl alcohols.

Aplicaciones Científicas De Investigación

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the azetidinyl and imidazolidine-2,4-dione moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share the imidazolidine-2,4-dione core but differ in substituents, ring size, or functional groups. A detailed comparison is provided below:

Compound 1: 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

- CAS : 2034620-19-2

- Structure : Piperidine (6-membered ring) replaces azetidine.

- Molecular Formula : C₁₆H₁₈BrN₃O₃

- Molecular Weight : 380.24 g/mol

- Key Differences :

Compound 2: 3-(1-(4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Structure : Features a 4-fluorophenyl-pyrrole carbonyl substituent.

- Key Differences: Fluorine (electron-withdrawing) replaces bromine, altering electronic properties and bioavailability.

Compound 3: 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Structure : Pyridazine carbonyl group replaces phenylacetyl.

- Key Differences :

Compound 4: 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

- CAS : 2034373-86-7

- Molecular Formula : C₁₈H₁₅N₅O₃

- Molecular Weight : 349.3 g/mol

- Key Differences :

Structural and Functional Analysis

Substituent Effects

- Halogens (Br vs. F) : Bromine’s higher atomic radius and polarizability enhance van der Waals interactions and metabolic stability compared to fluorine .

Physicochemical Properties

| Property | Target Compound | Compound 1 (Piperidine) | Compound 4 (3-Methoxyphenyl) |

|---|---|---|---|

| Molecular Weight | ~380* | 380.24 | 349.3 |

| Halogen | Bromine (para) | Bromine (para) | None (methoxy) |

| Ring Size | Azetidine (4) | Piperidine (6) | Azetidine (4) |

| Solubility | Likely low | Moderate | Higher (due to methoxy) |

*Estimated based on structural analogs.

Theoretical Pharmacokinetic Implications

- Lipophilicity : Brominated compounds (Target, Compound 1) may exhibit higher logP values, favoring membrane permeability.

- Metabolic Stability : Fluorine (Compound 2) and methoxy groups (Compound 4) could reduce oxidative metabolism compared to bromine .

Actividad Biológica

The compound 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a member of the imidazolidine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 346.18 g/mol. The compound features an azetidine ring and an imidazolidine-2,4-dione moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazolidine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antitumor Activity

Imidazolidine derivatives have been investigated for their antitumor potential. Studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. This is particularly relevant in targeting pathways associated with aggressive cancers. The bromine substituent is thought to enhance interaction with biological targets due to its electron-withdrawing properties, which can stabilize interactions with receptor sites .

Anti-inflammatory Effects

Preliminary studies have indicated that similar compounds possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione may also exhibit these beneficial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

- Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring significantly enhances biological activity due to increased lipophilicity and potential for hydrogen bonding.

- Ring Structure : The azetidine and imidazolidine rings contribute to conformational flexibility, which is essential for binding to biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases potency against bacteria and cancer cells |

| Acetyl Group | Enhances solubility and bioavailability |

Case Studies

- Antimicrobial Efficacy : A study evaluated various imidazolidine derivatives against common bacterial strains. Compounds with a bromophenyl substituent demonstrated superior activity compared to those without it, suggesting a direct correlation between structure and antimicrobial potency .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that compounds similar to 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. How should researchers integrate multi-omics data to elucidate the compound’s systemic effects?

- Methodology :

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis-related pathways).

- Metabolomics : Use GC/LC-MS to map alterations in metabolic pathways (e.g., TCA cycle, lipid metabolism).

- Network Pharmacology : Construct interaction networks (Cytoscape) linking targets, pathways, and phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.